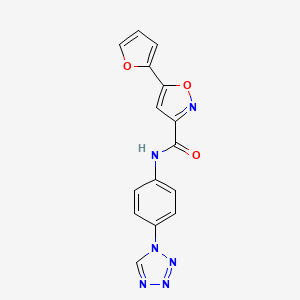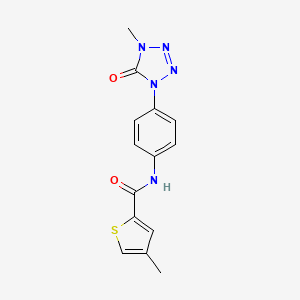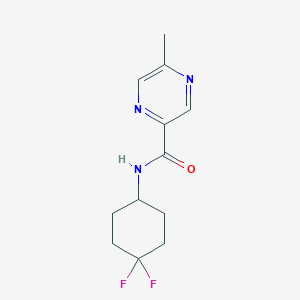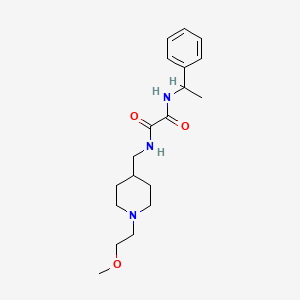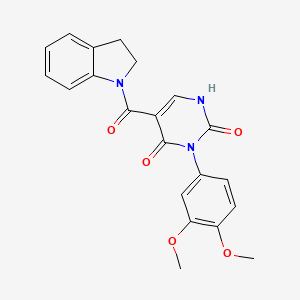
3-(3,4-dimethoxyphenyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione, also known as CEP-1347, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound has been shown to have neuroprotective effects and can prevent neuronal death in several experimental models of neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of bis(indoline-2,3-diones) and their transformation into novel bis(spirooxindoles) incorporating heterocyclic derivatives demonstrates the versatility of these compounds as precursors in organic synthesis. Such transformations afford derivatives with potential applications in medicinal chemistry due to their complex and biologically relevant structures (Ghozlan et al., 2017).
Biological Activities and Potential Applications
The modification of pyrrolo[3,4-a]carbazoles with additional moieties such as succinimide indicates the potential for creating compounds with specific biological activities. These chemical modifications can lead to the synthesis of molecules with unique pharmacological profiles, indicating the broad application of these compounds in drug discovery (Bleile et al., 2005).
Antimicrobial Applications
The synthesis of pyridopyrimidine derivatives and their evaluation as antimicrobial agents highlight the potential use of these compounds in the development of new antibacterial and antifungal treatments. This research suggests that modifications to the pyrimidine structure can yield compounds with significant antimicrobial activities (Alwan et al., 2014).
Photophysical Properties and Applications
The design and synthesis of pyrimidine-phthalimide derivatives exhibit solid-state fluorescence and solvatochromism. Such properties suggest these compounds' potential as materials in photophysical applications, including fluorescent sensors and optoelectronic devices (Yan et al., 2017).
Propiedades
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dimethoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-28-17-8-7-14(11-18(17)29-2)24-20(26)15(12-22-21(24)27)19(25)23-10-9-13-5-3-4-6-16(13)23/h3-8,11-12H,9-10H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPXOEVGPGXXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)N3CCC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2988758.png)
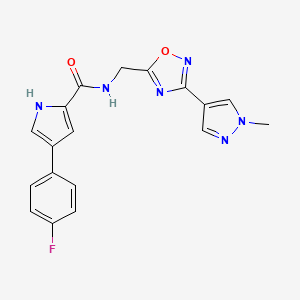




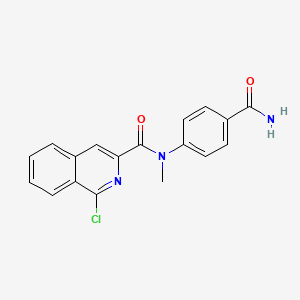
![5-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2988768.png)
![N-Methyl-N-[2-[4-(2-nitrophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2988771.png)

